![molecular formula C8H11BrN2O2S B592143 tert-Butyl 4-bromothiazol-2-ylcarbamate CAS No. 944804-88-0](/img/structure/B592143.png)
tert-Butyl 4-bromothiazol-2-ylcarbamate
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Overview
Description
“tert-Butyl 4-bromothiazol-2-ylcarbamate” is a chemical compound with the molecular formula C8H11BrN2O2S . It has an average mass of 279.154 Da and a Monoisotopic mass of 277.972443 Da .
Synthesis Analysis
The synthesis of “tert-Butyl 4-bromothiazol-2-ylcarbamate” involves the use of lithium diisopropyl amide in tetrahydrofuran, hexane, and water at 20℃ for 12.25 hours . Diisopropylamine is taken up in 30 mL of THF and chilled to 0° C. Butyllithium, 2.5M in hexane, is added to the reaction mixture, and the mixture is stirred for 20 minutes. tert-Butyl 5-bromothiazol-2-ylcarbamate is then added slowly in 8 mL of THF .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromothiazol-2-ylcarbamate” consists of 8 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“tert-Butyl 4-bromothiazol-2-ylcarbamate” is a white to yellow solid . It has a molecular weight of 280.17 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of tert-Butyl 4-bromothiazol-2-ylcarbamate can be synthesized for use as standards or reagents in chromatography and mass spectrometry. These applications are essential for the qualitative and quantitative analysis of complex biological samples, providing insights into the metabolic pathways and biomarker discovery.
Each of these fields leverages the unique chemical structure of tert-Butyl 4-bromothiazol-2-ylcarbamate to explore and develop new scientific frontiers. The compound’s versatility and reactivity make it a valuable asset across various domains of scientific research .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRIFGLINJVMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668689 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromothiazol-2-ylcarbamate | |
CAS RN |
944804-88-0 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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